Thiophene-2-carbonitrile

Catalog No.
S703225
CAS No.
1003-31-2
M.F
C5H3NS
M. Wt
109.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-carbonitrile

CAS Number

1003-31-2

Product Name

Thiophene-2-carbonitrile

IUPAC Name

thiophene-2-carbonitrile

Molecular Formula

C5H3NS

Molecular Weight

109.15 g/mol

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C#N

Synonyms

2-Cyanothiophene; 2-Thienonitrile; 2-Thienylcarbonitrile; Thiopheno-2-carbonitrile

Canonical SMILES

C1=CSC(=C1)C#N

Organic Synthesis:

Thiophene-2-carbonitrile serves as a versatile intermediate in organic synthesis due to its unique reactivity and the presence of the cyano group (C≡N). This functional group allows for further modifications through various coupling reactions, such as Suzuki and Sonogashira reactions. Researchers utilize it to synthesize various important molecules, including:

  • Pharmaceutical drugs: Thiophene-2-carbonitrile can be incorporated into the structure of potential drug candidates, leading to the exploration of their therapeutic properties. For example, studies have investigated its use in the synthesis of compounds with potential anti-tumor activity [].
  • Functional materials: The compound plays a role in the development of functional materials with diverse applications. For instance, it can be used to create novel polymers for organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) [].

Precursor for Heterocyclic Compounds:

Thiophene-2-carbonitrile serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are molecules containing atoms like nitrogen, sulfur, or oxygen in their rings. These heterocycles often possess unique properties and find applications in various fields, including:

  • Medicinal chemistry: The cyano group present in thiophene-2-carbonitrile can be transformed into other functionalities, enabling the creation of novel heterocyclic scaffolds with potential therapeutic applications [].
  • Material science: Specific heterocycles derived from thiophene-2-carbonitrile can exhibit interesting properties, such as electrical conductivity or photoluminescence, making them desirable for use in material science research [].

Research in Organic Electronics and Photovoltaics:

Thiophene-2-carbonitrile plays a role in the development of organic electronic and photovoltaic materials. Its unique electronic properties and ability to integrate with other building blocks make it a valuable component in creating:

  • Organic field-effect transistors (OFETs): These are semiconductor devices used in various applications, like displays and sensors. Research explores using thiophene-2-carbonitrile derivatives to improve the performance and efficiency of OFETs [].
  • Organic photovoltaic cells (OPVs): These are devices that convert sunlight into electricity. Studies investigate the use of thiophene-2-carbonitrile-based materials as hole transporting layers (HTLs) or electron transporting layers (ETLs) in OPVs to enhance their efficiency [].
  • Origin: Thiophene-2-carbonitrile is not typically found naturally. It is synthesized in laboratories from various starting materials [, ].
  • Significance: This compound serves as a valuable building block for the synthesis of more complex molecules with diverse applications [, ].

Molecular Structure Analysis

  • Thiophene-2-carbonitrile possesses a five-membered aromatic ring with one sulfur atom and a carbon-nitrogen triple bond (nitrile group) attached at specific positions [].
  • The aromatic ring structure allows for delocalization of electrons, influencing its reactivity [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing thiophene-2-carbonitrile, but a common approach involves reacting a thiophene derivative with a cyanating agent [, ].

Example reaction (reference 1):

C4H3SH + ClCN -> C4H3S-CN + HClThiophene Chlorocyanide Thiophene-2-carbonitrile
  • Other Reactions: Thiophene-2-carbonitrile can participate in further reactions due to its reactive nitrile group. These reactions can involve condensation, substitution, or addition depending on the reaction conditions [].

Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: Approximately 192 °C (literature value) [].
  • Solubility: Slightly miscible with water [].
  • Stability: Incompatible with strong oxidizing agents and strong bases [].

XLogP3

1.3

Boiling Point

192.0 °C

LogP

1.27 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (91.84%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (10.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (87.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (12.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1003-31-2

Wikipedia

2-Thiophenecarbonitrile

Dates

Modify: 2023-08-15

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